N,4-dimethylpyridin-2-amine hydrochloride

Vue d'ensemble

Description

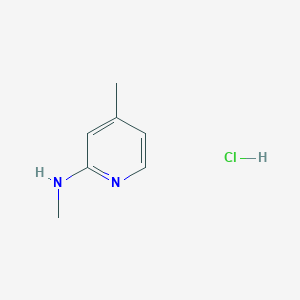

N,4-dimethylpyridin-2-amine hydrochloride is a chemical compound with the molecular formula C7H10N2·HCl. It is a derivative of pyridine, characterized by the presence of two methyl groups and an amine group attached to the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N,4-dimethylpyridin-2-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyridine with dimethylamine in the presence of a suitable catalyst. Another method includes the reaction of pyridine with formaldehyde and dimethylamine . The reaction conditions typically involve heating the reactants in a solvent such as dimethylformamide (DMF) or methanol, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts such as Lewis acids can further improve the reaction rate and selectivity .

Analyse Des Réactions Chimiques

Types of Reactions

N,4-dimethylpyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: This compound can act as a nucleophile in substitution reactions, particularly in the presence of electrophilic reagents.

Esterification: It can catalyze esterification reactions involving alcohols and carboxylic acids or anhydrides.

Activité Biologique

N,4-Dimethylpyridin-2-amine hydrochloride is a chemical compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

This compound is a derivative of pyridine with the following chemical structure:

- Chemical Formula : CHClN

- CAS Number : 1354960-21-6

This compound exhibits basic properties due to the presence of the amine group, which contributes to its reactivity and potential as a nucleophilic catalyst in various organic reactions .

1. Inhibition of Nitric Oxide Synthase (iNOS)

One of the significant biological activities of this compound is its role as an inhibitor of inducible nitric oxide synthase (iNOS). iNOS is involved in the production of nitric oxide (NO), which plays a crucial role in inflammation and immune response. Studies have shown that compounds targeting iNOS can be beneficial in treating various inflammatory diseases .

Research Findings :

- A study demonstrated that certain derivatives of pyridine could effectively inhibit iNOS activity, thereby reducing NO production in models of inflammation .

- In vivo biodistribution studies indicated that radiolabeled versions of these compounds showed higher uptake in inflamed tissues, suggesting their potential as imaging agents for inflammatory conditions .

2. Antiviral Properties

Recent research has highlighted the antiviral potential of this compound derivatives against SARS-CoV-2. The compound's ability to modulate specific viral proteases has been explored as a therapeutic avenue.

Case Study :

- A series of analogs based on pyridine structures were synthesized and evaluated for their efficacy against SARS-CoV-2 proteases. Some compounds exhibited submicromolar potency and significant antiviral effects in cellular models .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : By binding to active sites on enzymes like iNOS or viral proteases, the compound can prevent substrate conversion and subsequent biological processes.

- Catalytic Activity : As a nucleophilic catalyst, it facilitates various organic reactions, enhancing the synthesis of biologically active compounds .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate in drug development. Its applications include:

- Development of Anti-inflammatory Agents : Targeting iNOS for conditions such as sepsis and autoimmune diseases.

- Antiviral Drug Design : Modifying its structure to improve potency against viral infections like COVID-19.

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Catalytic Applications

Esterification Reactions

N,4-Dimethylpyridin-2-amine hydrochloride (often referred to as DMAP) is widely utilized as a nucleophilic catalyst in esterification reactions. It enhances the reaction rates between carboxylic acids and alcohols, facilitating the formation of esters. The mechanism typically involves the formation of an acylpyridinium intermediate, which significantly lowers the activation energy required for the reaction to proceed .

Amide Formation

In addition to esterification, DMAP is also effective in promoting amide bond formation. This is crucial in peptide synthesis and other applications where amide bonds are essential. The presence of DMAP improves yields and reaction times compared to traditional methods .

Fischer Indole Synthesis

Recent studies have demonstrated that DMAP-based ionic liquids can act as catalysts for Fischer indole synthesis. This method allows for the efficient conversion of phenylhydrazines and ketones into indoles under mild conditions . The use of ionic liquids not only enhances the reaction efficiency but also offers an environmentally friendly alternative to conventional solvents.

Biochemical Applications

Antimicrobial Activity

Research has indicated that derivatives of N,4-dimethylpyridin-2-amine possess notable antimicrobial properties. These compounds have been tested against various pathogens, showing significant inhibitory effects. This property makes them potential candidates for developing new antimicrobial agents .

Enzyme Inhibition Studies

DMAP has been explored in enzyme inhibition studies due to its ability to interact with various biological targets. For instance, it has shown promise in inhibiting certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders .

Medicinal Chemistry

Drug Development

The structural characteristics of this compound make it a valuable scaffold in drug development. Its ability to form stable complexes with metal ions has been exploited in designing new pharmaceuticals that target specific biological pathways .

Synthesis of Bioactive Compounds

DMAP is often employed in the synthesis of bioactive compounds, including those with anti-inflammatory and anticancer properties. Its role as a catalyst facilitates complex synthetic pathways that are essential for creating novel therapeutic agents .

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study on Esterification | Evaluate efficiency as a catalyst | DMAP significantly increased yield and reduced reaction time compared to traditional methods. |

| Antimicrobial Properties | Assess effectiveness against pathogens | Showed substantial inhibition against Gram-positive and Gram-negative bacteria. |

| Drug Development | Investigate potential as a drug scaffold | Identified several derivatives with promising biological activity profiles. |

Propriétés

IUPAC Name |

N,4-dimethylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-6-3-4-9-7(5-6)8-2;/h3-5H,1-2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWSDNFBTLZYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.